Name
|
|
Quantity
|
276 mmol
|
Type
|
reactant
|
Smiles
|
O=C(CC(OC)=O)C1CC1
|
Addition Order |
1 |
Name
|
|
Quantity
|
414 mmol
|
Type
|
reagent
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Addition Order |
1 |
Control Type
|
ROUND_BOTTOM_FLASK
|
Setpoint
|
500 mL
|
Material
|
UNSPECIFIED
|
Type
|
UNSPECIFIED
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Control Type
|
UNSPECIFIED
|
Atmosphere
|
NITROGEN
|
Type | Time | Pressure |
---|
Type
|
STIR_BAR
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with Et2O (100 mL).
|
Type
|
FILTRATION
|
Phase kept
|
filtrate
|
Type
|
WASH
|
Details
|
The solids were rinsed with Et2O (100 mL).
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to a crude oil.
|
Type
|
OTHER_CHROMATOGRAPHY
|
Details
|
The crude oil was purified by normal phase column chromatography.
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
O=C(C(C)C(OC)=O)C1CC1
|
Type | Value | Analysis |
---|---|---|
YIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |